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Compound of Interest

Compound Name: ACG548B

Cat. No.: B15618810 Get Quote

Disclaimer: The compound "aCG548B" is not documented in publicly available scientific

literature. Therefore, this guide utilizes the well-characterized, clinically investigated

glutaminase inhibitor CB-839 (Telaglenastat) as a representative example to detail the

glutaminase inhibition pathway and its downstream effects. All data and methodologies

presented herein pertain to CB-839.

Introduction: The Role of Glutaminase in Oncology
Many cancer cells exhibit a metabolic reprogramming, characterized by an increased

dependence on glutamine for survival and proliferation.[1] This "glutamine addiction" serves to

fuel the tricarboxylic acid (TCA) cycle, support anabolic processes, and maintain redox

balance.[2] Glutaminase (GLS), a mitochondrial enzyme, is a critical gatekeeper in this

process, catalyzing the hydrolysis of glutamine to glutamate.[3] In humans, GLS is encoded by

two genes, GLS and GLS2, with the kidney-type isoform (GAC), a splice variant of GLS, being

predominantly overexpressed in many tumors.[3][4] This overexpression makes glutaminase a

compelling therapeutic target in oncology.[3]

CB-839 (Telaglenastat): A Potent and Selective
Glutaminase Inhibitor
CB-839 (Telaglenastat) is an investigational, orally bioavailable small molecule that potently

and selectively inhibits both splice variants of GLS1 (GAC and KGA).[1][5] It functions as a

reversible, allosteric inhibitor, distinct from older glutamine analogs that suffered from toxicity
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and poor pharmacological properties.[3][6][7] CB-839 has demonstrated favorable

pharmacokinetics and safety in clinical studies, and is being evaluated in various solid and

hematological malignancies.[6][8]

Mechanism of Action and Signaling Pathway
CB-839 exerts its anti-tumor effects by binding to an allosteric pocket of the GAC tetramer,

inducing a conformational change that inhibits its catalytic activity.[3] This direct inhibition

blocks the conversion of glutamine to glutamate, leading to a cascade of downstream

metabolic consequences.[9]

The primary mechanism involves the disruption of the TCA cycle. By depleting the intracellular

pool of glutamate, CB-839 reduces the production of α-ketoglutarate (α-KG), a key anaplerotic

substrate for the TCA cycle.[4][9] This leads to impaired mitochondrial respiration and a

reduction in ATP production.[2] Furthermore, the depletion of glutamate and its derivatives

impacts other critical cellular processes, including the synthesis of non-essential amino acids,

nucleotides, and the antioxidant glutathione (GSH).[4][10] The reduction in GSH levels can lead

to an increase in reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[10]

In the tumor microenvironment, inhibition of glutaminase in cancer cells can increase the

extracellular concentration of glutamine.[6][11] This may have a differential effect on immune

cells, such as T cells, which can then utilize the available glutamine to support their anti-tumor

functions.[6][11]
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Caption: CB-839 inhibits GLS1, blocking glutamine metabolism and downstream pathways.
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Quantitative Data Summary
The following tables summarize the quantitative effects of CB-839 across various preclinical

models.

Table 1: In Vitro Potency of CB-839

Parameter Value Cell Line/System Reference

IC₅₀ (GLS Activity) 24 nM
Recombinant
Human GAC

[7]

IC₅₀ (GLS Activity) < 50 nM

Recombinant Human

GAC (1-hr

preincubation)

[7]

IC₅₀ (Proliferation) 20-55 nM
HCC1806, MDA-MB-

231 (TNBC)
[9]

IC₅₀ (Proliferation) 1 µM
LNCaP (Prostate

Cancer)
[12]

IC₅₀ (Proliferation) < 0.1 µM
PC-3 (Prostate

Cancer)
[12]

| IC₅₀ (Proliferation) | 0.41 µM | HG-3 (CLL) |[13] |

Table 2: In Vivo Efficacy of CB-839 Monotherapy

Tumor Model Dosing Outcome Reference

TNBC Xenograft 200 mg/kg, p.o.
61% tumor growth
inhibition

[7]

JIMT-1 Xenograft 200 mg/kg, p.o.
54% tumor growth

inhibition
[7]

| JAK2-mutant MPN mice | Not specified | Reduced splenomegaly and erythrocytosis |[2] |
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Table 3: Metabolic Effects of CB-839 Treatment

Cell Line Treatment
Effect on
Glutamine
Consumption

Effect on
Downstream
Metabolites

Reference

Melanoma

Patient-Derived

Lines

1 µM CB-839
for 12h

Up to 80%
decrease

- [6]

HCC1806

(TNBC)

1 µM CB-839 for

6h

Significant

decrease

Significant

decrease in

glutamate

production

[9]

Glioblastoma

(T98G, LN229,

U87MG)

CB-839
Accumulation of

glutamine

Decreased levels

of glutamate, α-

KG, fumarate,

malate, aspartate

[4]

| AML Cell Lines | 0.5-1 µM CB-839 for 24h | - | Decreased GSH levels, increased mitoROS |

[10] |

Experimental Protocols
Glutaminase (GLS) Activity Assay (Biochemical)
This protocol is adapted from methodologies used to characterize CB-839's enzymatic

inhibition.[7]

Objective: To measure the enzymatic activity of recombinant human glutaminase C (rHu-

GAC) and its inhibition by CB-839.

Principle: The assay couples the production of glutamate by GLS to the generation of

NADPH by glutamate dehydrogenase (GDH), which is monitored by fluorescence.

Materials:

Recombinant Human GAC (rHu-GAC)
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CB-839 (or other inhibitor) dissolved in DMSO

Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K₂HPO₄, 0.25 mM EDTA, 0.1 mg/mL

BSA, 1 mM DTT, 0.01% Triton X-100

Substrates/Enzymes: L-Glutamine, NADP⁺, Glutamate Dehydrogenase (GDH)

96-well black microplate

Fluorescence plate reader (Ex 340 nm / Em 460 nm)

Procedure:

Prepare inhibitor dilutions in DMSO.

In a 96-well plate, add the inhibitor pre-mixed with L-glutamine (final concentration ~10

mM) and GDH (final concentration ~6 units/mL).

Initiate the reaction by adding rHu-GAC (final concentration ~2 nM). The final DMSO

concentration should be kept constant (e.g., 2%).

Immediately place the plate in a fluorescence plate reader.

Monitor the generation of NADPH by measuring the increase in fluorescence (Ex 340 nm /

Em 460 nm) every minute for 15 minutes.

Convert relative fluorescence units (RFU) to NADPH concentration using a standard

curve.

Calculate the rate of reaction and determine the percent inhibition relative to a vehicle

(DMSO) control. IC₅₀ values can be calculated using a non-linear dose-response curve fit.
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Caption: Workflow for the coupled enzymatic assay to measure GLS1 inhibition.

Cellular Glutamine Consumption Assay
This protocol is based on methods used to assess the impact of CB-839 on cancer cell

metabolism.[6][9]

Objective: To quantify the rate of glutamine consumption by cancer cells in culture.

Principle: Cells are incubated in media with a known concentration of glutamine. After a set

period, the remaining glutamine in the media is measured, and the consumption rate is

calculated.

Materials:

Cancer cell lines of interest

Standard cell culture reagents

96-well plates

RPMI media (or other) containing a known concentration of glutamine (e.g., 2 mM)

CB-839

Biochemistry Analyzer (e.g., YSI 2900) capable of measuring glutamine
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Procedure:

Seed cells (e.g., 2 x 10³ tumor cells) in a 96-well plate and allow them to adhere overnight.

The next day, replace the medium with fresh serum-free RPMI containing 2 mM glutamine

and the desired concentrations of CB-839 or vehicle (DMSO). Include wells with media but

no cells to serve as a baseline control.

Incubate the plate for a defined period (e.g., 12 hours).

After incubation, carefully collect the culture media from each well.

Quantify the glutamine concentration in the collected media using a biochemistry analyzer.

Calculate glutamine consumption: ([Gln] in no-cell control) - ([Gln] in cell-containing well).

Normalize the consumption rate to cell number or protein content if desired.

Seahorse XF Mito Stress Test
This protocol is a standard method for assessing mitochondrial function, often used to evaluate

the impact of metabolic inhibitors like CB-839.[6][13]

Objective: To measure key parameters of mitochondrial function, including basal oxygen

consumption rate (OCR), ATP-linked respiration, and maximal respiration.

Principle: The Seahorse XF Analyzer measures the OCR and extracellular acidification rate

(ECAR) of live cells in real-time. By sequentially injecting mitochondrial inhibitors, different

aspects of mitochondrial respiration can be dissected.

Materials:

Seahorse XF Analyzer and consumables (cartridge, cell culture plates)

Cells of interest

Seahorse XF Assay Medium
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Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent),

Rotenone/Antimycin A (Complex I/III inhibitors).

CB-839

Procedure:

Seed cells in a Seahorse XF cell culture plate and allow them to adhere. Treat with CB-

839 for the desired duration prior to the assay.

Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂

incubator.

On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay

medium supplemented with glutamine, pyruvate, and glucose. Incubate at 37°C in a non-

CO₂ incubator for 1 hour.

Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP,

Rotenone/Antimycin A) for sequential injection.

Calibrate the instrument and begin the assay.

The assay protocol will consist of baseline measurements followed by sequential

injections of the inhibitors.

After the run, normalize the OCR data to cell number or protein concentration.

Analyze the data to determine basal OCR, ATP production, maximal respiration, and non-

mitochondrial oxygen consumption. Compare the profiles of CB-839-treated cells to

vehicle-treated controls.

Conclusion
CB-839 (Telaglenastat) effectively targets the metabolic vulnerability of glutamine-dependent

cancers by potently inhibiting glutaminase. This leads to the disruption of the TCA cycle,

increased oxidative stress, and reduced cell proliferation. The detailed pathways and

methodologies presented in this guide provide a framework for understanding and investigating

the mechanism of glutaminase inhibitors in cancer research and drug development. The
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quantitative data underscores the on-target activity of CB-839 and its potential as a therapeutic

agent, both as a monotherapy and in combination with other anti-cancer drugs.[1][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Glutaminase Inhibition
by CB-839 (Telaglenastat)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618810#acg548b-glutaminase-inhibition-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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